molecular formula C9H15N B13300421 3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine

Cat. No.: B13300421
M. Wt: 137.22 g/mol
InChI Key: SUTCPBSJTFFGEJ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine is an organic compound with the molecular formula C9H15N It features a cyclobutane ring substituted with two methyl groups and an amine group attached to a propynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with a suitable amine under reductive amination conditions. The reaction can be carried out using sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-propyn-1-amine
  • 1-Dimethylamino-2-propyne
  • N,N-Dimethyl propargylamine

Uniqueness

3,3-Dimethyl-N-(prop-2-yn-1-yl)cyclobutan-1-amine is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel chemical entities with specific functions .

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3,3-dimethyl-N-prop-2-ynylcyclobutan-1-amine

InChI

InChI=1S/C9H15N/c1-4-5-10-8-6-9(2,3)7-8/h1,8,10H,5-7H2,2-3H3

InChI Key

SUTCPBSJTFFGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)NCC#C)C

Origin of Product

United States

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